4-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide
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Overview
Description
4-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a unique combination of a benzothiophene core, a triazolopyridine moiety, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the triazolopyridine ring through cyclization reactions involving hydrazinylpyridines and acetylene compounds . The benzothiophene core can be synthesized via cyclization of appropriate thiophene derivatives . The final step involves the coupling of the triazolopyridine moiety with the benzothiophene carboxamide under suitable reaction conditions, often using coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
4-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antiviral and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The benzothiophene core may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-triazolo[4,3-a]pyridin-3(2H)-one: Used in various chemical syntheses and biological studies.
1,2,4-triazolo[4,3-a]pyridine derivatives: Studied for their potential therapeutic effects and chemical properties.
Uniqueness
4-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core and a triazolopyridine moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C16H11ClN4OS |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
4-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11ClN4OS/c17-11-4-3-5-12-10(11)8-13(23-12)16(22)18-9-15-20-19-14-6-1-2-7-21(14)15/h1-8H,9H2,(H,18,22) |
InChI Key |
AEJSBIOPESENIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CC4=C(S3)C=CC=C4Cl |
Origin of Product |
United States |
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